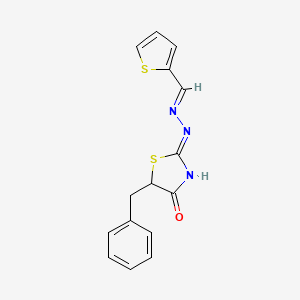
N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide, also known as DPQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPQ belongs to the class of quinoxaline derivatives, which have been shown to possess various biological activities, including antitumor, antiviral, and antimicrobial properties.
科学的研究の応用
N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has also been shown to enhance the effectiveness of chemotherapy drugs, such as doxorubicin and cisplatin, in killing cancer cells. In addition to its anticancer properties, N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has also been shown to possess antiviral and antimicrobial activities.
作用機序
The mechanism of action of N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and repair. N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has been shown to bind to DNA and interfere with the activity of enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has also been shown to inhibit the expression of various genes involved in cell proliferation and survival. In addition, N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has been shown to activate the p53 tumor suppressor pathway, which plays a critical role in preventing the development of cancer.
実験室実験の利点と制限
N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has several advantages for use in lab experiments, including its high potency and specificity for cancer cells. N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide also has low toxicity and can be easily synthesized in large quantities. However, N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has several limitations, including its poor solubility in aqueous solutions and its tendency to form aggregates, which can affect its activity.
将来の方向性
There are several future directions for research on N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide. One area of interest is the development of N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide derivatives with improved solubility and activity. Another area of interest is the investigation of the potential use of N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide in combination with other anticancer drugs to enhance their effectiveness. Finally, the potential use of N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide in other disease areas, such as viral infections and microbial infections, should also be explored.
合成法
The synthesis of N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide involves the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with pyrrolidine-1-carbothioamide to yield N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide. The purity of N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4S/c30-25(29-15-7-8-16-29)26-20-13-14-21-22(17-20)28-24(19-11-5-2-6-12-19)23(27-21)18-9-3-1-4-10-18/h1-6,9-14,17H,7-8,15-16H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOTWHRUNUVPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-chlorophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6053412.png)

![6-methyl-4-[(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylmethyl)thio]furo[3,4-c]pyridin-3(1H)-one](/img/structure/B6053432.png)
![ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6053440.png)
![N-allyl-6-oxo-N-2-propyn-1-yl-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6053456.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6053460.png)
![11-methyl-4-(2-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B6053464.png)
![N,N-diethyl-2-[4-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B6053470.png)
![N-benzyl-2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6053479.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6053482.png)
![1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6053491.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(1-methyl-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6053493.png)

![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6053507.png)